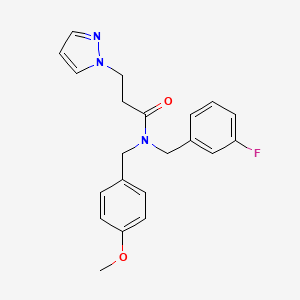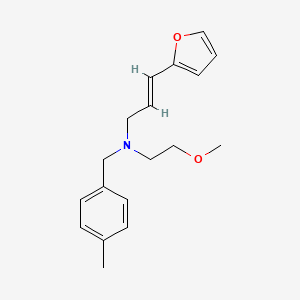
N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide, also known as FMPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FMPP belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of existing drugs or to create new effects altogether.
科学的研究の応用
N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Research has shown that N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has cytotoxic effects on cancer cells and can induce apoptosis, or programmed cell death, in cancer cells. N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. This inhibition of acetylcholinesterase may have potential applications in the treatment of Alzheimer's disease. Additionally, N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has been shown to have antidepressant effects in animal models, suggesting that it may have potential as a treatment for depression.
作用機序
The mechanism of action of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide is not fully understood, but research has suggested that it may act on multiple targets in the body. N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has been shown to bind to the benzodiazepine site on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition of monoamine oxidase may contribute to the antidepressant effects of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide.
Biochemical and Physiological Effects:
N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells and its inhibition of acetylcholinesterase and monoamine oxidase, N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has been shown to increase the release of dopamine and serotonin in the brain. This increase in neurotransmitter release may contribute to the antidepressant effects of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide. N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
実験室実験の利点と制限
The advantages of using N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide in lab experiments include its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and depression, as well as its ability to act on multiple targets in the body. However, the limitations of using N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide in lab experiments include its complex synthesis method, which requires specialized equipment and expertise, as well as its potential toxicity and side effects.
将来の方向性
There are several future directions for research on N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide. One area of research could focus on the development of new synthesis methods for N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide that are more efficient and cost-effective. Another area of research could focus on the optimization of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide for its potential therapeutic applications, including the development of new derivatives that have improved efficacy and reduced toxicity. Additionally, research could focus on the elucidation of the mechanism of action of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide, which could lead to the development of new drugs that target similar pathways in the body. Finally, research could focus on the safety and toxicity of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide, which could inform its potential use as a therapeutic agent.
合成法
The synthesis of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide involves the reaction of 3-fluorobenzyl chloride with 4-methoxybenzylamine to form N-(3-fluorobenzyl)-N-(4-methoxybenzyl)amine. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide. The synthesis of N-(3-fluorobenzyl)-N-(4-methoxybenzyl)-3-(1H-pyrazol-1-yl)propanamide is a complex process that requires specialized equipment and expertise in organic chemistry.
特性
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2/c1-27-20-8-6-17(7-9-20)15-24(16-18-4-2-5-19(22)14-18)21(26)10-13-25-12-3-11-23-25/h2-9,11-12,14H,10,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDLVXQNDFLHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC(=CC=C2)F)C(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-5-oxo-5-phenyl-N-(3-thienylmethyl)pentanamide](/img/structure/B5903853.png)
![2-[2-({ethyl[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]ethanol](/img/structure/B5903859.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-methylphenyl)-3-phenylpropanamide](/img/structure/B5903865.png)
![N-[4-(2-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5903872.png)
![2-(3-methoxyphenyl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]azetidine-1-carboxamide](/img/structure/B5903877.png)

![N-(1-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5903906.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5903907.png)
![N-cyclopentyl-N'-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]succinamide](/img/structure/B5903914.png)
![2-{[benzyl(3-hydroxy-2-methylpropyl)amino]methyl}-6-methylpyridin-3-ol](/img/structure/B5903922.png)
![N-[2-(dimethylamino)-2-(5-methyl-2-furyl)ethyl]-4'-hydroxybiphenyl-3-carboxamide](/img/structure/B5903936.png)
![1-[3-(1H-pyrazol-1-ylmethyl)phenyl]-N-(pyridin-3-ylmethyl)-N-(3-thienylmethyl)methanamine](/img/structure/B5903946.png)
![1-(2-methyl-4-pyridinyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane bis(trifluoroacetate)](/img/structure/B5903952.png)